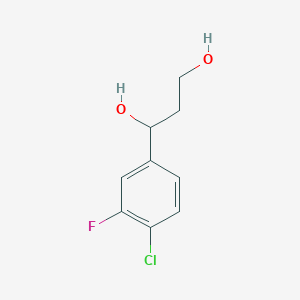![molecular formula C31H43BF4NO3P2Rh- B13673434 (-)-2,3-Bis[(2R,5R)-2,5-dimethylphospholano]-N-(4-methoxyphenyl)maleimide(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate](/img/structure/B13673434.png)
(-)-2,3-Bis[(2R,5R)-2,5-dimethylphospholano]-N-(4-methoxyphenyl)maleimide(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(-)-2,3-Bis[(2R,5R)-2,5-dimethylphospholano]-N-(4-methoxyphenyl)maleimide(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate: is a complex organometallic compound that features a rhodium center coordinated to a 1,5-cyclooctadiene ligand and a chiral phospholane ligand. This compound is notable for its applications in asymmetric catalysis, particularly in the field of organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (-)-2,3-Bis[(2R,5R)-2,5-dimethylphospholano]-N-(4-methoxyphenyl)maleimide(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate typically involves the coordination of the rhodium center to the chiral phospholane ligand and the 1,5-cyclooctadiene ligand. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the rhodium complex. The reaction is usually carried out in anhydrous solvents like dichloromethane or toluene at low temperatures to ensure the stability of the complex.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include rigorous purification steps to ensure the high enantiomeric purity of the chiral phospholane ligand. Techniques such as column chromatography and recrystallization are commonly employed to achieve the desired purity.
化学反应分析
Types of Reactions:
Oxidation: The rhodium center in this compound can undergo oxidation reactions, often leading to the formation of rhodium(III) species.
Reduction: The compound can also participate in reduction reactions, where the rhodium center is reduced to a lower oxidation state.
Substitution: Ligand substitution reactions are common, where the 1,5-cyclooctadiene ligand can be replaced by other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or molecular oxygen can be used.
Reduction: Reducing agents like sodium borohydride or hydrogen gas are commonly employed.
Substitution: Ligand exchange can be facilitated by using excess of the incoming ligand and heating the reaction mixture.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield rhodium(III) complexes, while reduction could produce rhodium(I) species with different ligands.
科学研究应用
Chemistry: In chemistry, this compound is widely used as a catalyst in asymmetric hydrogenation reactions. Its chiral phospholane ligand imparts high enantioselectivity, making it valuable for the synthesis of chiral molecules.
Biology: In biological research, the compound’s ability to catalyze specific reactions can be utilized in the synthesis of biologically active molecules, including pharmaceuticals and natural products.
Medicine: The compound’s catalytic properties are harnessed in the development of drugs, particularly those requiring chiral purity. It plays a role in the synthesis of active pharmaceutical ingredients (APIs).
Industry: In the industrial sector, this compound is used in the production of fine chemicals and specialty materials. Its application in asymmetric catalysis is crucial for manufacturing processes that require high precision and selectivity.
作用机制
The mechanism by which (-)-2,3-Bis[(2R,5R)-2,5-dimethylphospholano]-N-(4-methoxyphenyl)maleimide(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate exerts its catalytic effects involves the coordination of substrates to the rhodium center. The chiral phospholane ligand creates a chiral environment around the rhodium, facilitating enantioselective reactions. The 1,5-cyclooctadiene ligand stabilizes the rhodium center and allows for the formation of reactive intermediates that participate in the catalytic cycle.
相似化合物的比较
- 1,2-Bis[(2R,5R)-2,5-diethylphospholano]benzene(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate
- 1,2-Bis[(2R,5R)-2,5-diisopropylphospholano]benzene(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate
Comparison: Compared to these similar compounds, (-)-2,3-Bis[(2R,5R)-2,5-dimethylphospholano]-N-(4-methoxyphenyl)maleimide(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate offers unique advantages in terms of enantioselectivity and stability. The presence of the methoxyphenyl group and the specific chiral phospholane ligand configuration contribute to its superior performance in asymmetric catalysis.
This detailed article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism, and comparison with similar compounds
属性
分子式 |
C31H43BF4NO3P2Rh- |
|---|---|
分子量 |
729.3 g/mol |
IUPAC 名称 |
3,4-bis[(2R,5R)-2,5-dimethylphospholan-1-yl]-1-(4-methoxyphenyl)pyrrole-2,5-dione;(1Z,5Z)-cycloocta-1,5-diene;rhodium;tetrafluoroborate |
InChI |
InChI=1S/C23H31NO3P2.C8H12.BF4.Rh/c1-14-6-7-15(2)28(14)20-21(29-16(3)8-9-17(29)4)23(26)24(22(20)25)18-10-12-19(27-5)13-11-18;1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h10-17H,6-9H2,1-5H3;1-2,7-8H,3-6H2;;/q;;-1;/b;2-1-,8-7-;;/t14-,15-,16-,17-;;;/m1.../s1 |
InChI 键 |
UGDOCUKUSAJLNZ-CSXHHWTOSA-N |
手性 SMILES |
[B-](F)(F)(F)F.C[C@H]1P([C@@H](CC1)C)C2=C(C(=O)N(C2=O)C3=CC=C(C=C3)OC)P4[C@@H](CC[C@H]4C)C.C1/C=C\CC/C=C\C1.[Rh] |
规范 SMILES |
[B-](F)(F)(F)F.CC1CCC(P1C2=C(C(=O)N(C2=O)C3=CC=C(C=C3)OC)P4C(CCC4C)C)C.C1CC=CCCC=C1.[Rh] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


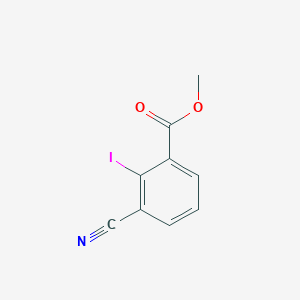
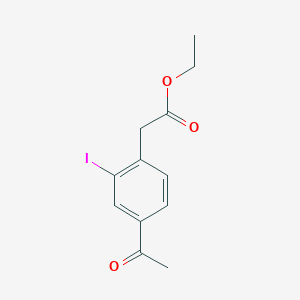
![4,6-Dibromopyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B13673358.png)
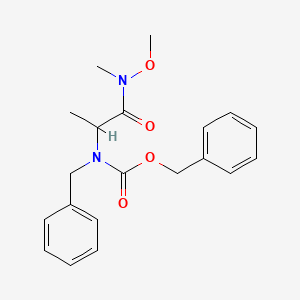
![[(2S,5R)-1-Benzyl-5-methyl-2-piperazinyl]methanol](/img/structure/B13673375.png)
![4-Bromo-3-(chloromethyl)-6-methoxypyrazolo[1,5-a]pyridine](/img/structure/B13673379.png)

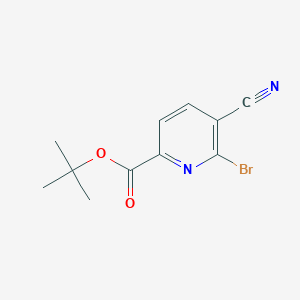
![2-(2-Fluorophenyl)-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B13673397.png)

![2-phenyl-4-(4-phenylphenyl)-6-spiro[fluorene-9,9'-xanthene]-2'-yl-1,3,5-triazine](/img/structure/B13673412.png)

